3-(Trifluoromethyl)benzaldehyde

Catalog No.
S703405
CAS No.
454-89-7
M.F
C8H5F3O
M. Wt
174.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)benzaldehyde

CAS Number

454-89-7

Product Name

3-(Trifluoromethyl)benzaldehyde

IUPAC Name

3-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H

InChI Key

NMTUHPSKJJYGML-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=O

Synthesis of Antitumor Agents

One of the primary research applications of 3-(Trifluoromethyl)benzaldehyde is in the synthesis of potent antitumor agents. A study published in the European Journal of Medicinal Chemistry demonstrated its use as a key starting material for the creation of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones. These specific lactone derivatives exhibited significant antitumor activity, making 3-(Trifluoromethyl)benzaldehyde a valuable precursor in this area of research. []

3-(Trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. Its molecular formula is C₈H₅F₃O, and it has a molecular weight of 174.12 g/mol. The compound appears as a clear, colorless to slightly orange liquid and is known for its distinctive aromatic properties. It is sensitive to air and should be stored in a cool, dark place to maintain stability .

  • Aldol Reactions: It has been used in aldol reactions, particularly with hydroxyacetone, demonstrating its utility in synthetic organic chemistry .
  • Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones, expanding the compound's reactivity profile .
  • Grignard Reactions: This compound can also engage in Grignard reactions, facilitating the formation of various derivatives .

Several methods are employed for synthesizing 3-(trifluoromethyl)benzaldehyde:

  • Direct Fluorination: One common method involves the direct fluorination of benzaldehyde derivatives using fluorinating agents.
  • Reactions with Trifluoroacetic Anhydride: Another approach includes reacting benzaldehyde with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group.
  • Aldol Condensation: The aldol condensation method has also been utilized to produce this compound from simpler precursors .

3-(Trifluoromethyl)benzaldehyde finds applications in various fields:

  • Pharmaceuticals: It is used as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer treatment.
  • Material Science: The compound is utilized in developing organic light-emitting diodes (OLEDs) due to its electronic properties .
  • Chemical Research: It serves as a reagent in various chemical syntheses and research applications .

Studies on the interactions of 3-(trifluoromethyl)benzaldehyde highlight its potential effects on biological systems. Its ability to inhibit hypoxia-inducible factor (HIF)-1 suggests that it may play a role in modulating cellular responses to low oxygen levels, which is significant in cancer biology and other pathological conditions . Further research into its interactions with other biomolecules could provide insights into its therapeutic potential.

Several compounds share structural similarities with 3-(trifluoromethyl)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Trifluoromethyl)benzaldehydeC₈H₅F₃ODifferent position of trifluoromethyl group
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃OSimilar structure but different substitution
3-Fluoro-5-(trifluoromethyl)benzaldehydeC₈H₇F₄OAdditional fluorine atom affecting reactivity
2-Methyl-3-(trifluoromethyl)benzaldehydeC₉H₈F₃OMethyl group adds steric hindrance
4-Bromo-3-(trifluoromethyl)benzaldehydeC₈H₄BrF₃OBromine substitution alters electronic properties

Each of these compounds exhibits unique characteristics that differentiate them from 3-(trifluoromethyl)benzaldehyde, particularly regarding their reactivity and potential applications.

Traditional Organic Synthesis Routes

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation methodology represents a fundamental approach for synthesizing 3-(trifluoromethyl)benzaldehyde through electrophilic aromatic substitution reactions [1]. This classical synthetic route employs trifluoromethanesulfonic acid as a Lewis acid catalyst to facilitate the acylation of trifluoromethyl-substituted aromatic substrates [1]. The reaction mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring at the meta-position relative to the trifluoromethyl group [1].

Optimization studies have demonstrated that reaction conditions significantly influence both conversion rates and product yields [1]. Temperature control emerges as a critical parameter, with optimal reactions conducted at room temperature for 15 hours under nitrogen atmosphere [1]. The use of trifluoromethanesulfonic acid at 3.0 equivalents provides superior conversion rates exceeding 95% compared to alternative Lewis acids such as titanium tetrachloride or boron trifluoride etherate, which yield less than 5% conversion [1].

Solvent selection plays a pivotal role in reaction efficiency [1]. Benzene serves as the preferred reaction medium at 0.10 molar concentration, yielding 93% isolated product [1]. Alternative solvents including dichloroethane demonstrate reduced efficacy, achieving only 29% yield under identical conditions [1]. The concentration effect reveals that deviations from optimal molarity significantly impact reaction outcomes, with 0.40 molar and 0.04 molar concentrations producing 52% and 44% yields respectively [1].

Table 1: Friedel-Crafts Acylation Optimization Parameters

ParameterOptimal ConditionYield (%)Alternative ConditionsYield (%)
TemperatureRoom temperature9365°C67
Catalyst equivalents3.0932.066
Solvent concentration0.10 M930.40 M52
Reaction time15 hours933 hours54

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative synthetic pathway for 3-(trifluoromethyl)benzaldehyde synthesis through selective fluorine substitution [2]. Iron-catalyzed halogen exchange represents a significant advancement in this methodology, enabling the transformation of trifluoromethyl arenes using catalytic ferric halides [2]. The reaction mechanism involves direct activation of carbon-fluorine bonds through iron coordination, facilitating nucleophilic substitution with halide sources [2].

Mechanistic investigations suggest that iron initiates carbon-fluorine bond activation through direct substrate interaction, weakening the bond and enabling subsequent nucleophilic attack [2]. The process proceeds through carbocation intermediates formed via oxidative dehydrogenation, ultimately delivering the target fluorinated product [2]. Nuclear magnetic resonance shift experiments confirm direct interaction between iron catalysts and trifluoromethyl substrates, supporting the proposed activation mechanism [2].

Boron halide reagents serve as effective halogen sources in these transformations [2]. The identity of the boron halide directly determines the major halogen exchange product, with different halide sources producing distinct substitution patterns [2]. Thermodynamic calculations indicate that fluoride transfer to boron centers renders the overall process exergonic, with energy changes of -5.17 kilocalories per mole using density functional theory and -7.56 kilocalories per mole using coupled cluster theory [2].

Catalytic Process Development

Transition Metal-Mediated Fluorination

Transition metal-catalyzed fluorination has emerged as a powerful methodology for incorporating fluorine and fluoroalkyl groups into organic molecules [3] [4]. Palladium and copper represent the most commonly employed transition metals for these transformations, though iron, nickel, rhodium, silver, and cobalt have gained considerable attention [4]. These catalytic systems reduce requirements for pre-functionalized substrates while decreasing reaction time and costs [4].

Palladium-catalyzed trifluoromethylation of aryl chlorides has been successfully developed using triethylsilyl trifluoromethane and potassium fluoride [5]. The reaction employs BrettPhos ligand to promote both transmetalation and reductive elimination steps [5]. Optimization studies identified that the combination of triethylsilyl trifluoromethane and cesium fluoride in tetrahydrofuran at 60°C provides 28% yield of the desired product [5]. This methodology demonstrates high functional group tolerance under relatively mild conditions for a wide range of substrates including heteroaryl compounds [5].

Copper-catalyzed trifluoromethylation offers complementary reactivity patterns [6]. The copper-mediated direct trifluoromethylation of terminal alkynes using trimethylsilyl trifluoromethane requires careful substrate addition to prevent formation of diyne byproducts [6]. The addition of phenanthroline ligand improves yields, while excess trimethylsilyl trifluoromethane compensates for reagent decomposition under reaction conditions [6]. This protocol tolerates various functional groups including alkoxy, amino, ester, and nitro substituents [6].

Nickel-mediated oxidative fluorination provides a practical approach for carbon-fluorine bond formation using aqueous fluoride sources [7]. The transformation occurs at room temperature within one minute, enabling rapid synthesis of fluorinated products [7]. Organometallic nickel complexes are prepared through oxidative addition of aryl bromides to nickel bis-cyclooctadiene in the presence of tetramethylethylenediamine [7]. These complexes demonstrate moisture and air stability, facilitating handling and storage under ambient conditions [7].

Table 2: Transition Metal-Catalyzed Fluorination Methods

Metal CatalystSubstrate TypeFluorinating AgentTemperatureTimeYield Range (%)
PalladiumAryl chloridesTriethylsilyl trifluoromethane60°CHours28-85
CopperTerminal alkynesTrimethylsilyl trifluoromethaneVariable4 hoursModerate-Good
NickelAryl bromidesAqueous fluorideRoom temperature<1 minute30-92

Continuous Flow Reactor Systems

Continuous flow reactor technology has revolutionized the synthesis of trifluoromethyl compounds by enabling precise control of reaction parameters and improved safety profiles [8] [9]. These systems provide enhanced heat and mass transfer capabilities compared to traditional batch reactors, facilitating rapid and efficient chemical transformations [8]. The implementation of continuous flow processes addresses challenges associated with conventional synthesis methods including extended reaction times, excessive byproduct formation, and scalability limitations [8].

A continuous flow synthesis method for meta-trifluoromethyl benzyl chloride demonstrates the advantages of this technology [8]. The process involves dissolving formaldehyde or its polymers in trifluoromethyl benzene to prepare an organic solution, followed by addition of chlorinating agents and phase transfer catalysts in inorganic acid [8]. The two-phase mixture enters a continuous flow reactor where reaction occurs within 30-600 seconds, with optimal reaction time of 180 seconds [8]. This approach achieves high conversion rates and selectivity for monochloromethyl substitution while avoiding formation of dichloromethyl and bimolecular substitution products [8].

Flow system optimization for trifluoromethyl compound synthesis has been extensively studied [9] [10]. Advanced flow strategies enable the preparation and utilization of trifluoromethyl-heteroatom anions under controlled conditions [9]. The enclosed flow system ensures that potentially hazardous gaseous intermediates undergo rapid further reaction, mitigating safety risks [9]. Residence times as short as 5 minutes for trifluoromethylthiolate anion formation and 7 minutes for trifluoromethoxy anion generation have been achieved [9].

Temperature and pressure optimization in flow systems allows for precise control of reaction kinetics [10]. Studies demonstrate that trifluoromethylation of ethyl 4-iodobenzoate under flow conditions on 10 millimole scale produces 2 grams of product in 208 minutes [10]. The efficiency of microflow reactors stems from their superior mass and heat transfer properties combined with short reaction times that are difficult to control in batch reactors [10].

Industrial-Scale Production Techniques

Byproduct Management and Purification Protocols

Effective byproduct management and purification protocols are essential for industrial-scale production of 3-(trifluoromethyl)benzaldehyde to ensure product quality and environmental compliance [12] [13] [14]. Industrial processes generate various byproducts including unreacted starting materials, side products from competing reactions, and catalyst residues that require systematic separation and treatment [12] [13].

Purification protocols typically employ multi-stage distillation systems to achieve high product purity [12]. Vacuum rectification operates at reduced pressure to minimize thermal decomposition of heat-sensitive fluorinated compounds [12]. The distillation process collects fractions at specific temperature ranges, with the main product fraction collected at 70-75°C under -0.095 megapascals pressure [12]. Front-end volatiles containing residual starting materials and after-cut fractions are recycled to subsequent batch reactions to maximize atom economy [12].

Byproduct characterization and management strategies address environmental concerns associated with fluorinated waste streams [13] [14]. Trifluoroacetic acid formation represents a significant byproduct concern, as this compound exhibits environmental persistence and potential toxicity [13]. Current projections indicate that trifluoroacetic acid formation from industrial fluorination processes remains below risk thresholds for human health and environmental impact [13]. However, continued monitoring is warranted due to the compound's long environmental lifetime [13].

Waste management protocols incorporate specialized handling procedures for fluorinated compounds [14]. Fluorine waste categorization distinguishes between inorganic fluorine compounds such as hydrogen fluoride and fluorosilicic acid, and organic fluorine compounds including fluorinated hydrocarbons and fluoropolymers [14]. Pre-treatment and storage requirements include segregation from other waste streams, leak-proof containerization, and appropriate hazard labeling [14]. Emission monitoring for fluorine compounds in air and water effluent ensures compliance with environmental regulations [14].

Quality control measures employ analytical techniques to verify product purity and identify trace impurities [15] [16]. High-performance liquid chromatography methods enable quantification of 3-(trifluoromethyl)benzaldehyde impurities at parts-per-million levels [15]. The analytical method employs acetonitrile-water mobile phase with ultraviolet detection at 240 nanometers [15]. Validation studies demonstrate limits of detection at 0.02 parts per million and limits of quantification at 0.06 parts per million [15]. Gas chromatography specifications typically require purity levels exceeding 97.5% for commercial-grade material [16].

Table 4: Purification and Quality Control Specifications

ParameterSpecificationMethodAcceptance Criteria
Purity≥97.5%Gas chromatographyMeets specification
Impurity limit<0.25 ppmHigh-performance liquid chromatographyIndividual impurities
AppearanceClear colorless to yellow liquidVisual inspectionMeets specification
Refractive index1.4625-1.4645Refractometry at 20°CWithin range

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

174.02924926 g/mol

Monoisotopic Mass

174.02924926 g/mol

Heavy Atom Count

12

LogP

2.47 (LogP)

UNII

AT7H4H5U3E

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

454-89-7

Wikipedia

3-(trifluoromethyl)benzaldehyde

General Manufacturing Information

Benzaldehyde, 3-(trifluoromethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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